Helveticoside Helveticoside Helveticoside is a cardenolide glycoside that consists of strophanthidin having a digitoxosyl group attached at position 3. It has a role as an antineoplastic agent, an apoptosis inducer and a plant metabolite. It is a cardenolide glycoside, a steroid lactone, a steroid aldehyde, a 5beta-hydroxy steroid, a 14beta-hydroxy steroid, a digitoxoside and a monosaccharide derivative. It is functionally related to a strophanthidin.
Helveticoside is a natural product found in Erysimum cuspidatum, Adonis aestivalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 630-64-8
VCID: VC21196784
InChI: InChI=1S/C29H42O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,15-16,18-22,24-25,31,33-35H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22+,24+,25-,26-,27+,28+,29+/m1/s1
SMILES: CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O
Molecular Formula: C29H42O9
Molecular Weight: 534.6 g/mol

Helveticoside

CAS No.: 630-64-8

Cat. No.: VC21196784

Molecular Formula: C29H42O9

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

Helveticoside - 630-64-8

Specification

Description Helveticoside is a cardenolide glycoside that consists of strophanthidin having a digitoxosyl group attached at position 3. It has a role as an antineoplastic agent, an apoptosis inducer and a plant metabolite. It is a cardenolide glycoside, a steroid lactone, a steroid aldehyde, a 5beta-hydroxy steroid, a 14beta-hydroxy steroid, a digitoxoside and a monosaccharide derivative. It is functionally related to a strophanthidin.
Helveticoside is a natural product found in Erysimum cuspidatum, Adonis aestivalis, and other organisms with data available.
CAS No. 630-64-8
Molecular Formula C29H42O9
Molecular Weight 534.6 g/mol
IUPAC Name (3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Standard InChI InChI=1S/C29H42O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,15-16,18-22,24-25,31,33-35H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22+,24+,25-,26-,27+,28+,29+/m1/s1
Standard InChI Key QBILRDAMJUPXCX-AGAUEGNUSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O
SMILES CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O
Canonical SMILES CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O

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